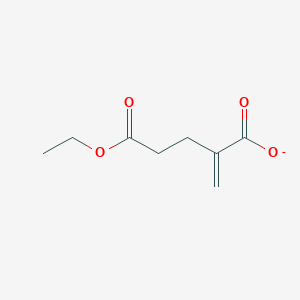

5-Ethoxy-2-methylidene-5-oxopentanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

67706-37-0 |

|---|---|

Molecular Formula |

C8H11O4- |

Molecular Weight |

171.17 g/mol |

IUPAC Name |

5-ethoxy-2-methylidene-5-oxopentanoate |

InChI |

InChI=1S/C8H12O4/c1-3-12-7(9)5-4-6(2)8(10)11/h2-5H2,1H3,(H,10,11)/p-1 |

InChI Key |

JGEBSIWAPQYPOK-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)CCC(=C)C(=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Reaction Pathways of 5 Ethoxy 2 Methylidene 5 Oxopentanoate

Reactivity Attributed to the α-Methylene Group

The exocyclic methylene (B1212753) group is part of an α,β-unsaturated system, where the carbon-carbon double bond is conjugated with the ester carbonyl group. This conjugation polarizes the double bond, rendering the β-carbon (C3) electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition to the α,β-Unsaturated System

The most prominent reaction involving the α,β-unsaturated system is the conjugate or Michael addition. Nucleophiles are drawn to the electrophilic β-carbon, leading to the formation of a stabilized enolate intermediate which is subsequently protonated. This type of reaction is common for compounds with a similar structure, such as itaconate esters. wikipedia.orgnih.gov

A variety of nucleophiles can participate in this reaction, including:

Thiols: Cysteine residues in proteins, for example, can react with α,β-unsaturated carbonyls. nih.gov

Amines: Primary and secondary amines can add to the double bond.

Carbanions: Stabilized carbanions, such as those derived from malonic esters, are effective nucleophiles for this transformation.

The general mechanism for the Michael addition is depicted below: Step 1: Nucleophilic Attack The nucleophile attacks the β-carbon of the α,β-unsaturated system. The π-electrons from the double bond are pushed onto the α-carbon, and subsequently, the carbonyl π-electrons move to the oxygen atom, forming an enolate intermediate.

Step 2: Protonation The enolate intermediate is then protonated, typically by a solvent or a weak acid, to yield the final 1,4-addition product.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Thiol | Glutathione | Thioether adduct |

| Amine | Pyrrolidine | β-Amino ester |

| Carbanion | Diethyl malonate | Substituted pentanedioate |

Electrophilic Additions to the Double Bond

While less common than nucleophilic addition due to the electron-withdrawing nature of the adjacent ester group which deactivates the double bond towards electrophiles, electrophilic addition reactions can still occur under specific conditions. The electrophilic character of itaconate and its derivatives has been noted. nih.govoup.comnih.govnih.gov Halogens, for instance, can add across the double bond, though the reaction may be slower compared to that with an unactivated alkene.

Radical Reactions Involving the Exocyclic Methylene

The vinylidene group of 5-ethoxy-2-methylidene-5-oxopentanoate can participate in radical reactions, most notably polymerization. engconfintl.orgresearchgate.netacs.org Similar to other itaconate esters, this compound can act as a monomer in free-radical polymerization, initiated by standard radical initiators like peroxides or azo compounds. engconfintl.orgresearchgate.netacs.org The polymerization of itaconic acid and its derivatives has been extensively studied. engconfintl.orgresearchgate.netacs.orgunh.eduacs.org

The process involves three main stages:

Initiation: A radical initiator generates a free radical, which then adds to the exocyclic double bond of the monomer.

Propagation: The newly formed radical monomer adds to another monomer molecule, extending the polymer chain.

Termination: The growing polymer chains are terminated by combination or disproportionation reactions.

The properties of the resulting polymer can be influenced by the reaction conditions and the specific structure of the monomer. Copolymers can also be formed by polymerizing with other vinylic monomers. researchgate.net

Reactivity of the Keto-Ester Moiety

The keto-ester functionality provides additional sites for chemical reactions, including condensations at the ketone and transformations of the ester group.

Condensation Reactions of the Ketone Functionality

The ketone group in the γ-position possesses α-hydrogens (at C4) that are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions. In γ-ketonic esters, the hydrogen atom alpha to the ketone carbonyl group is generally more active in alkaline aldol-type condensations than the hydrogen in the alpha position to the ester carbonyl group. researchgate.net

One such reaction is an intramolecular Claisen condensation, also known as a Dieckmann condensation. libretexts.orgorganic-chemistry.org However, for this compound, the formation of a stable five- or six-membered ring via an intramolecular reaction involving the C4 enolate and the ester carbonyl is not feasible due to the ring size that would be formed.

Alternatively, the C4 enolate can react with other electrophiles in intermolecular condensation reactions. For instance, in the presence of a base, it can react with an aldehyde in an aldol-type condensation. researchgate.netcdnsciencepub.com

Table 2: Potential Condensation Reactions

| Reaction Type | Reactant | Catalyst | Product Type |

|---|---|---|---|

| Aldol (B89426) Condensation | Benzaldehyde | Base (e.g., Sodium ethoxide) | α,β-Unsaturated ketone |

Transformations of the Ester Group

The ethoxycarbonyl group can undergo several characteristic transformations of esters.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. Basic hydrolysis (saponification) is typically irreversible due to the formation of the carboxylate salt.

Transesterification: In the presence of an acid or base catalyst and another alcohol, the ethoxy group can be exchanged for a different alkoxy group. This is a common transformation for β-keto esters and can be applied to γ-keto esters as well.

Amidation: The ester can react with amines to form the corresponding amide, although this reaction often requires elevated temperatures or specific catalysts.

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. The ketone group would also be reduced under these conditions.

Enzymatic Transformations: Transaminases can be used to convert γ-keto esters into optically active lactams in a cascade process. researchgate.netresearchgate.netscispace.com This involves the conversion of the keto group to an amino group, followed by intramolecular cyclization to form the lactam.

Enolization and Keto-Enol Tautomerism Dynamics

The presence of α-hydrogens in this compound allows for the existence of a tautomeric equilibrium between the keto and enol forms. Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium involves the migration of a proton and the shifting of double bonds. The keto form, containing the carbonyl group, is generally the more stable and therefore predominant tautomer under standard conditions. This preference is largely attributed to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.

The process of tautomerization can be catalyzed by either acid or base. In an acidic medium, the carbonyl oxygen is protonated, followed by the removal of an α-hydrogen by a weak base to form the enol. Conversely, under basic conditions, an α-hydrogen is first abstracted to form an enolate ion, which is then protonated to yield the enol.

While the keto form is favored, the enol tautomer is a crucial reactive intermediate. The stability of the enol form can be influenced by factors such as conjugation and intramolecular hydrogen bonding. For asymmetrical ketones, multiple enol tautomers can exist. In the case of this compound, the formation of different enols could be envisaged, with their relative stabilities depending on factors like substitution patterns on the double bond.

Cycloaddition Reactions

The electron-deficient nature of the α,β-unsaturated system in this compound makes it a suitable participant in various cycloaddition reactions, which are powerful methods for the construction of cyclic molecules.

Diels-Alder Reactions (e.g., Inverse Electron Demand)

The Diels-Alder reaction is a [4+2] cycloaddition that typically involves an electron-rich diene and an electron-poor dienophile to form a six-membered ring. wikipedia.org Given the electron-withdrawing nature of the ketone and ester groups in this compound, it can act as a dienophile in such reactions.

Of particular interest is the inverse electron demand Diels-Alder (IEDDA) reaction. In this variant, the electronic roles are reversed: the reaction occurs between an electron-poor diene and an electron-rich dienophile. While this compound is inherently an electron-poor alkene, its reactivity in a standard Diels-Alder setup would be more probable. The efficiency and regioselectivity of these reactions can often be enhanced by the use of Lewis acid catalysts, which coordinate to the carbonyl oxygen, further lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).

[3+2] Cycloadditions

Beyond [4+2] cycloadditions, this compound is also a potential substrate for [3+2] cycloaddition reactions. These reactions involve a 1,3-dipole and a dipolarophile, leading to the formation of five-membered heterocyclic rings. The α,β-unsaturated system of the molecule can serve as the dipolarophile. For instance, phosphine-mediated [3+2] cycloaddition reactions have been successfully employed with similar pentenoate structures to synthesize polysubstituted cyclopentenes and pyrrolidines. nih.gov

Other Significant Transformations

Oxidative Processes

The oxidation of α-methylene ketones to the corresponding α-diketones is a known transformation. Various reagents and conditions can be employed for this purpose. While specific studies on this compound are not prevalent, the general reactivity of α-methylene ketones suggests that it could undergo such oxidative transformations.

Reductive Reactions

The reduction of this compound can proceed at several of its functional groups. The ketone and the carbon-carbon double bond are both susceptible to reduction. Catalytic hydrogenation, for example, could potentially reduce the double bond and/or the ketone, depending on the catalyst and reaction conditions. The ester group is generally more resistant to reduction under these conditions but can be reduced by stronger reducing agents like lithium aluminum hydride. The selective reduction of one functional group in the presence of others would require careful choice of reagents and reaction parameters.

Rearrangement and Fragmentation Reactions

While specific studies on the rearrangement and fragmentation of this compound are not extensively documented, its chemical behavior can be inferred from analogous structures such as itaconic anhydride (B1165640) and diethyl malonate derivatives.

Rearrangement Reactions:

The exocyclic double bond in this compound is susceptible to isomerization under thermal or catalytic conditions. This is analogous to the behavior of itaconic anhydride, which can rearrange to the more thermodynamically stable citraconic anhydride, featuring an endocyclic double bond. This transformation suggests that the methylidene group in this compound could migrate to form the corresponding 2-methyl-2-pentenedioate derivative, particularly in the presence of acid or base catalysts or at elevated temperatures.

Table 1: Analogous Rearrangement Reaction

| Starting Material | Product | Conditions |

|---|

Fragmentation Reactions:

The fragmentation of this compound, particularly under mass spectrometry conditions, can be predicted based on the behavior of structurally similar diethyl malonate derivatives. In electron impact mass spectrometry, a primary fragmentation pathway for aryl-substituted diethyl malonates is the loss of the diethyl malonate moiety (a fragment with a mass of 159 u). mdpi.com This suggests that this compound would likely undergo a similar fragmentation, leading to the loss of a neutral diethyl 2-methylidenepentanedioate molecule or related fragments.

Another characteristic fragmentation pattern for esters involves α-cleavage, where the bond adjacent to the carbonyl group is broken. For this compound, this would result in the formation of an acylium ion. Additionally, McLafferty rearrangement is a common fragmentation pathway for esters containing a γ-hydrogen, which is present in the pentanoate backbone of the target molecule.

Table 2: Predicted Major Fragmentation Pathways for this compound

| Fragmentation Type | Key Fragment Lost | Predicted m/z of Major Ion |

|---|---|---|

| Loss of Malonate-like Moiety | C9H12O4 | Varies based on charge retention |

| α-Cleavage | •OC2H5 | 141 |

Heterocycle Formation (e.g., Pyridazine (B1198779) derivatives)

The 1,4-dicarbonyl-like nature of the this compound backbone makes it a suitable precursor for the synthesis of six-membered heterocyclic rings, such as pyridazine derivatives. The reaction with hydrazine (B178648) hydrate (B1144303) is a well-established method for the formation of the pyridazine core.

In this reaction, it is anticipated that hydrazine would initially react with one of the ester groups of this compound to form a hydrazide intermediate. Subsequent intramolecular cyclization via condensation with the second ester group would lead to the formation of a dihydropyridazinone ring. A final tautomerization or oxidation step would then yield the aromatic pyridazinone derivative. This synthetic approach has been demonstrated with similar furanone structures, which upon reaction with hydrazine, yield pyridazinone derivatives. ekb.eg Specifically, the reaction of furanone derivatives with hydrazine hydrate can lead to the formation of pyridazinones, and the reaction conditions can influence the final product. ekb.eg

The general reaction pathway is as follows:

Nucleophilic Acyl Substitution: One of the nitrogen atoms of hydrazine attacks one of the electrophilic carbonyl carbons of the ester groups, leading to the formation of a hydrazide intermediate.

Intramolecular Cyclization: The terminal amino group of the hydrazide then attacks the second ester carbonyl group, leading to the formation of a six-membered ring.

Dehydration/Aromatization: Elimination of water and subsequent tautomerization or oxidation leads to the formation of the stable pyridazinone ring.

Table 3: General Reaction Scheme for Pyridazinone Formation

| Reactant 1 | Reactant 2 | Product Type |

|---|

This reactivity highlights the utility of this compound as a building block in the synthesis of potentially biologically active heterocyclic compounds. The pyridazine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active molecules.

Mechanistic Investigations of Reactions Involving 5 Ethoxy 2 Methylidene 5 Oxopentanoate

Elucidation of Catalytic Cycles

The reactivity of 5-Ethoxy-2-methylidene-5-oxopentanoate as an α,β-unsaturated ester allows it to participate in several synthetically important catalytic reactions, most notably the aza-Michael addition and the Morita-Baylis-Hillman (MBH) reaction.

The aza-Michael addition is a versatile method for forming carbon-nitrogen bonds. whiterose.ac.uk The catalytic cycle for this reaction can proceed through several pathways depending on the catalyst and reactants. In a common mechanism, a nucleophilic amine attacks the β-position of the itaconate's conjugated system. frontiersin.org This reaction can be catalyzed by Lewis acids, which activate the itaconate acceptor, or by bases. whiterose.ac.ukresearchgate.net When primary amines are used as the nucleophile, the initial aza-Michael adduct can undergo a subsequent, often spontaneous, intramolecular cyclization. In this cascade reaction, the secondary amine formed in the adduct acts as an internal nucleophile, attacking one of the ester groups to form a stable five-membered N-substituted pyrrolidone ring. frontiersin.orgnih.govresearchgate.net

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction that couples an activated alkene, like an itaconate ester, with an electrophile, typically an aldehyde. wikipedia.org The catalytic cycle is generally initiated by the addition of a nucleophilic catalyst, such as a tertiary amine (e.g., DABCO) or phosphine (B1218219), to the itaconate. This forms a zwitterionic intermediate. This intermediate then acts as the operative nucleophile, attacking the aldehyde to form an aldol-type adduct. A subsequent elimination step releases the product, a highly functionalized α-methylene-β-hydroxycarbonyl compound, and regenerates the catalyst, allowing the cycle to continue. wikipedia.org

Probing Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for confirming proposed mechanistic pathways. In reactions involving itaconate esters, several key intermediates have been proposed and studied.

In the MBH reaction, the mechanism is defined by the formation of zwitterionic intermediates . After the initial addition of the nucleophilic catalyst to the itaconate, a zwitterion is formed that carries a negative charge (as an enolate) and a positive charge (on the amine or phosphine). This enolate is the key nucleophilic species that attacks the electrophile. wikipedia.org

Transition State Analysis in Mechanistic Pathways

Transition state analysis, often performed using computational methods like DFT, provides quantitative insight into reaction barriers and helps to rationalize observed reactivity and selectivity. For reactions involving itaconate esters, such analyses have clarified competing mechanistic possibilities.

In the context of Michael additions, transition state calculations are widely used to predict reactivity. nih.gov However, for the sulfa-Michael addition, a closely related reaction, studies have shown that models based on the stability of the enolate intermediate provide a better correlation with experimental reaction rates than direct calculations of the transition state energy. nih.gov This suggests that for certain reactions of Michael acceptors, the properties of key intermediates can be more predictive than those of the fleeting transition states.

A significant side reaction for itaconates is the isomerization to dimethyl mesaconate. researchgate.net Kinetic analysis and computational modeling suggest this reaction proceeds through a low-energy cyclic transition state which favors the formation of the more stable internal alkene isomer. researchgate.net The ability of Lewis acids to interact with and potentially stabilize the enolate intermediate can also influence the transition state and the observed product distribution. researchgate.net In the MBH reaction, DFT calculations have been employed to compare the energy profiles of different proposed pathways, helping to resolve mechanistic questions. wikipedia.org These studies have also shown that the conformation of the transition structure can be influenced by the solvent, which in turn can affect the stereoselectivity of the reaction. wikipedia.org

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound impact on the kinetics, selectivity, and even the operative mechanism of reactions involving itaconate esters. This is particularly evident in the competition between the desired Michael addition and the undesired isomerization.

Studies on the aza-Michael addition of dimethyl itaconate have demonstrated that the solvent plays a critical role in controlling the isomerization to unreactive regioisomers. The rate of this undesirable side reaction is significantly influenced by solvent polarity. whiterose.ac.uk Low-polarity solvents have been shown to suppress the isomerization, thereby favoring the intended aza-Michael addition product. whiterose.ac.ukresearchgate.net In contrast, more polar protic solvents can accelerate the isomerization. whiterose.ac.uk

The table below, based on experimental data for the base-catalyzed isomerization of dimethyl itaconate to dimethyl mesaconate, illustrates the significant effect of the solvent on this competing reaction pathway. researchgate.net

| Solvent | Conversion to Isomer (%) after 24h | Solvent Polarity (Qualitative) |

|---|---|---|

| Poly(ethylene glycol) (PEG 200) | 64 | High |

| Dimethyl sulfoxide (B87167) (DMSO) | 66 | High |

| Isopropanol (IPA) | 61 | Medium-High |

| Ethanol | 59 | Medium-High |

| Tetrahydrofuran (THF) | 52 | Medium |

| Toluene | 43 | Low |

| Chloroform | 43 | Low |

In Morita-Baylis-Hillman reactions, the solvent effect can be equally striking and highly substrate-dependent, influencing product distribution significantly. nih.gov In some asymmetric variants, the choice of solvent has been shown to alter the transition state conformation, leading to different diastereomeric products. wikipedia.org While some MBH reactions show little dependence on the solvent, others rely critically on specific solvents, such as water or deep eutectic solvents, to proceed efficiently. nih.govresearchgate.netrsc.org

Catalytic Transformations Involving 5 Ethoxy 2 Methylidene 5 Oxopentanoate

Organocatalysis in Stereoselective Synthesis

Organocatalysis offers a powerful tool for the stereoselective functionalization of α,β-unsaturated systems. While direct studies on 5-Ethoxy-2-methylidene-5-oxopentanoate are unavailable, research on diethyl glutaconate, a structurally related vinylogous counterpart, demonstrates the potential for organocatalytic activation. An enantioselective consecutive Michael addition of diethyl glutaconate to nitro-olefins, followed by a reductive cyclization, has been developed to synthesize NH-free trans,trans-2,3,4-trisubstituted pyrrolidines with high diastereoselectivity and enantioselectivity. nih.gov This transformation highlights the potential of the methylidene group in this compound to participate in similar asymmetric conjugate additions, leading to the formation of chiral molecules.

Transition Metal Catalysis

The reactivity of the double bond and carbonyl groups in this compound makes it a suitable substrate for various transition metal-catalyzed reactions.

Copper catalysts are well-known to promote reactions of α,β-unsaturated esters. A notable example is the copper-catalyzed domino reaction between itaconate esters and diethyl zinc or a silane. nih.govnih.govresearchgate.net This process leads to the formation of multi-ester-substituted cyclopentanones in moderate to high yields through a dimerization/cyclization cascade. nih.govnih.govresearchgate.net The proposed mechanism involves the conjugate addition of an ethyl group from diethyl zinc to the itaconate, followed by the reaction of the resulting enolate with another itaconate molecule and subsequent cyclization. nih.gov

Table 1: Copper-Catalyzed Dimerization/Cyclization of Dimethyl Itaconate

| Entry | Catalyst | Ligand | Reductant/Nucleophile | Yield (%) |

|---|---|---|---|---|

| 1 | CuF(PPh)·2MeOH | Xantphos | Et₂Zn | 41 |

Data adapted from Molecules, 2015. researchgate.net

Lewis acids can activate the α,β-unsaturated system of this compound, facilitating various transformations. Asymmetric Lewis acid-catalyzed Diels-Alder reactions of simple acyclic α,β-unsaturated ketones and acid chlorides have been reported with good enantioselectivity, demonstrating the utility of this approach for constructing chiral cyclic systems. acs.org Furthermore, Lewis acids such as EtAlCl₂, BF₃·OEt₂, and AlCl₃ have been shown to catalyze the photochemical [2+2] cycloaddition and trans-to-cis isomerization of α,β-unsaturated esters. proquest.com

In the realm of heterogeneous catalysis, Lewis acidic zeolites like Hafnium-BEA have been employed for the synthesis of itaconic acid ester analogues through the self-aldol condensation of ethyl pyruvate (B1213749). acs.org This reaction proceeds via aldol (B89426) addition followed by dehydration to yield unsaturated dicarboxylic acid esters. acs.org

Palladium catalysis has been effectively used for the Matsuda-Heck arylation of itaconate esters and hemiesters. rsc.org This reaction couples the itaconate with arenediazonium salts to produce arylated products in high yields. rsc.org Additionally, transition-metal nanoparticles, particularly ruthenium nanoparticles, have been shown to catalyze the regioselective hydrogenation of itaconic acid to γ-isovalerolactone. nih.gov

Biocatalysis and Enzymatic Transformations

Biocatalysis presents a green and efficient alternative for the transformation of compounds like this compound. The biosynthesis of itaconic acid itself is a prime example of biocatalysis, where the enzyme cis-aconitate decarboxylase (CadA) converts cis-aconitate into itaconate. acs.orgfrontiersin.org Engineered microorganisms, such as Escherichia coli and Yarrowia lipolytica, have been developed for the efficient production of itaconic acid from renewable feedstocks like citrate (B86180) and glucose. mdpi.comnih.gov

Whole-cell bioconversion systems using E. coli expressing multiple copies of the cadA gene have demonstrated high productivity for itaconate synthesis from citrate. nih.gov Furthermore, enzymatic polymerization of itaconic acid and its esters has been explored to produce bio-based polyesters. rsc.org While specific enzymes for the transformation of this compound have not been identified, the existing knowledge on itaconate biocatalysis suggests a strong potential for developing enzymatic processes for its modification.

Heterogeneous Catalysis

Heterogeneous catalysis offers advantages in terms of catalyst separation and recycling. As mentioned in the Lewis Acid section, Lewis acidic zeolites such as Hafnium-containing BEA (Hf-BEA) have been successfully used to catalyze the aldol condensation of ethyl pyruvate to produce itaconic acid ester analogues. acs.org This demonstrates the potential of using solid acid catalysts for C-C bond formation reactions involving precursors to or derivatives of itaconate structures. The stability and reusability of these catalysts make them attractive for industrial applications. acs.org

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 5-Ethoxy-2-methylidene-5-oxopentanoate, both ¹H and ¹³C NMR would provide critical information for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration values, which correspond to the number of protons in each environment.

Predicted ¹H NMR Data

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| =CH₂ | Singlet | 5.5 - 6.5 |

| -O-CH₂-CH₃ | Quartet | 4.1 - 4.3 |

| -CH₂-C=O | Triplet | 2.5 - 2.7 |

| -CH₂-CH₂-C=O | Triplet | 2.3 - 2.5 |

| -O-CH₂-CH₃ | Triplet | 1.2 - 1.4 |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's electronic environment (e.g., sp², sp³, carbonyl).

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 170 - 175 |

| C=O (ester) | 165 - 170 |

| C=CH₂ | 135 - 145 |

| =CH₂ | 125 - 135 |

| -O-CH₂- | 60 - 65 |

| -CH₂-C=O | 30 - 35 |

| -CH₂-CH₂-C=O | 25 - 30 |

| -CH₃ | 10 - 15 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the exact mass can be determined, allowing for the deduction of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Expected Mass Spectrometry Data

| Analysis Type | Expected Result | Information Provided |

| Molecular Ion [M]⁺ | m/z = 200.10 | Confirms the molecular weight of the compound. |

| High-Resolution MS | C₁₀H₁₆O₄ | Confirms the elemental composition. |

| Major Fragments | m/z = 155, 127, 100 | Corresponds to the loss of -OC₂H₅, -COOC₂H₅, and other fragments, providing structural insights. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations of particular functional groups.

Expected IR and Raman Data

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

| C=O (ester) | 1715 - 1740 | 1715 - 1740 | Stretching |

| C=C (alkene) | 1640 - 1680 | 1640 - 1680 | Stretching |

| C-O (ester) | 1000 - 1300 | 1000 - 1300 | Stretching |

| =C-H | 3010 - 3100 | 3010 - 3100 | Stretching |

| C-H (sp³) | 2850 - 3000 | 2850 - 3000 | Stretching |

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between energy levels. For this compound, the presence of the α,β-unsaturated ester system is expected to give rise to a characteristic absorption band.

Expected UV-Vis Data

| Chromophore | λmax (nm) | Transition |

| α,β-unsaturated ester | ~210 - 240 | π → π* |

The exact position of the maximum absorption (λmax) can be influenced by the solvent used for the analysis.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and conformational information, as well as details about the packing of the molecules in the crystal lattice. As this is a hypothetical analysis, no specific crystallographic data can be presented.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), solve approximations of the Schrödinger equation to determine electronic structure and energy.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For a flexible molecule like 5-Ethoxy-2-methylidene-5-oxopentanoate, which contains several single bonds capable of rotation, multiple stable conformers can exist.

Conformational analysis of related itaconate esters reveals that the relative orientation of the two ester groups and the planarity of the carbon backbone are critical. The molecule can adopt various s-cis and s-trans conformations around the C-C and C-O single bonds. The most stable conformer is typically one that minimizes steric hindrance between the bulky ethoxycarbonyl groups while maximizing electronic conjugation. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are employed to locate these stable conformers and calculate their relative energies. For diethyl itaconate, the global minimum energy structure is found through systematic conformational searches and subsequent optimization. nih.gov

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Based on Diethyl Itaconate Analogs)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=C | ~1.34 Å |

| C=O (conjugated) | ~1.22 Å | |

| C-O (ester) | ~1.35 Å | |

| Bond Angle | C=C-C | ~122° |

| O=C-O | ~124° |

Note: These values are illustrative and based on typical results for similar α,β-unsaturated esters calculated with DFT.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to orbitals that can extend over the entire molecule. libretexts.orgpressbooks.pub The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.

The energy and spatial distribution of these orbitals are key predictors of reactivity.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. In itaconate esters, the HOMO is typically localized on the C=C double bond, indicating this is the site of electrophilic attack.

LUMO: The LUMO is the orbital that is most likely to accept electrons. The LUMO is generally distributed across the π* system of the α,β-unsaturated carbonyl group, particularly on the β-carbon (the outermost carbon of the double bond) and the carbonyl carbon. This distribution indicates these sites are susceptible to nucleophilic attack, such as in a Michael addition reaction. masterorganicchemistry.com

The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. Molecular Electrostatic Potential (MEP) maps further visualize the electronic distribution, showing electron-rich (negative potential, typically near the carbonyl oxygens) and electron-poor (positive potential) regions of the molecule.

Table 2: Predicted Electronic Properties (Illustrative)

| Property | Predicted Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -7.0 to -8.0 eV | Site for electrophilic attack (C=C bond) |

| LUMO Energy | -1.0 to -2.0 eV | Site for nucleophilic attack (β-carbon) |

| HOMO-LUMO Gap | ~5.0 to 7.0 eV | Moderate reactivity |

Computational chemistry can model the entire pathway of a chemical reaction, identifying the high-energy transition state (TS) that connects reactants and products. nih.gov The energy difference between the reactants and the TS is the activation energy (Ea), which determines the reaction rate.

For this compound, two key reactions are of interest:

Radical Polymerization: This involves the addition of a radical to the C=C double bond. Calculations can determine the activation energy for the propagation step, providing insight into polymerization kinetics. Quantum chemical calculations for the polymerization of diethyl itaconate have been used to complement experimental data, determining Arrhenius parameters via transition state theory. nih.gov

Michael Addition: This is the conjugate addition of a nucleophile (like an amine or thiol) to the β-carbon of the α,β-unsaturated system. whiterose.ac.ukresearchgate.net Computational studies can compare the activation barriers for 1,4-addition (Michael reaction) versus 1,2-addition (to the carbonyl group), explaining the high selectivity typically observed for Michael addition. rsc.org Calculations reveal the geometry of the transition state, showing the approach of the nucleophile and the breaking/forming bonds.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. While quantum calculations are often performed on single, isolated molecules in a vacuum, MD simulations can model the behavior of molecules in a condensed phase, such as in a solvent or as part of a larger polymeric system.

For a monomer like this compound, MD simulations could be used to study:

Solvation Effects: How the molecule interacts with solvent molecules and how this affects its conformational preferences.

Polymer Dynamics: Once polymerized, MD simulations of the resulting polymer chain (e.g., poly(this compound)) can predict its conformational behavior, flexibility (e.g., glass transition temperature), and interactions with other polymer chains or solvents. whiterose.ac.uk Such simulations are common for studying polymers derived from related molecules like acrylic acid. whiterose.ac.uk

Chemoinformatics and Structure-Reactivity Relationship (SAR) Modeling

Chemoinformatics applies computational methods to analyze large datasets of chemical information. mdpi.comqsar.org Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this field, seeking to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. researchgate.netmdpi.com

For a class of compounds like itaconate esters, a QSAR study could be developed to predict a specific property, such as polymerization reactivity or biodegradability. The model would use calculated molecular descriptors (e.g., electronic properties like HOMO/LUMO energies, steric parameters, hydrophobicity) for a set of different itaconate esters and correlate them with experimentally measured reactivity data. While specific QSAR models for this compound are not available, the principles could be applied to design new itaconate-based monomers with desired properties by predicting their reactivity before synthesis.

Theoretical Prediction of Reactivity and Selectivity

The results from quantum chemical calculations provide a robust framework for predicting the reactivity and selectivity of this compound.

Selectivity: The molecule presents multiple reactive sites: the α- and β-carbons of the double bond and the carbonyl carbons.

Chemoselectivity: In reactions with nucleophiles, the LUMO's significant density on the β-carbon strongly favors conjugate (Michael) addition over direct addition to the carbonyl carbon.

Regioselectivity: In radical reactions, the initial radical attack will preferentially occur at the less sterically hindered CH2= group (the β-carbon), leading to the formation of a more stable tertiary radical on the α-carbon.

Transition state calculations provide the ultimate confirmation of this selectivity by showing that the activation energy for the predicted pathway (e.g., Michael addition) is significantly lower than that for alternative pathways.

Role As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups in 5-ethoxy-2-methylidene-5-oxopentanoate makes it an adept precursor for the elaboration of complex organic molecules. The α-methylidene-γ-keto ester framework is particularly amenable to sequential reactions that build molecular complexity in a controlled manner. One of the key reactions involving such structures is the Morita-Baylis-Hillman (MBH) reaction. eurekaselect.comresearchgate.netingentaconnect.combenthamdirect.com This organocatalyzed carbon-carbon bond-forming reaction can transform the α,β-unsaturated system into highly functionalized allylic alcohols, which are themselves versatile intermediates for natural product synthesis. researchgate.netrsc.org

The reactivity of this compound is dictated by its principal functional groups, each offering a handle for further chemical transformations.

Key Reactive Sites and Potential Transformations:

| Functional Group | Type of Reaction | Potential Outcome |

| α,β-Unsaturated Ester | Michael Addition | 1,4-conjugate addition of nucleophiles to introduce substituents at the 3-position. |

| Diels-Alder Reaction | Acts as a dienophile for the construction of cyclic and bicyclic systems. | |

| Ketone | Nucleophilic Addition | Addition of organometallic reagents to form tertiary alcohols. |

| Aldol (B89426) Condensation | Reaction at the α-carbon to form new carbon-carbon bonds. | |

| Ester | Saponification/Amidation | Conversion to carboxylic acids or amides for further functionalization. |

| Methylene (B1212753) Group | Ozonolysis/Oxidative Cleavage | Cleavage of the double bond to yield a ketone and formaldehyde (B43269). |

These potential transformations highlight the role of this compound as a versatile platform for accessing a variety of intricate molecular scaffolds.

Intermediate in Total Synthesis Efforts (e.g., Natural Products)

While specific total syntheses employing this compound are not extensively documented, its structural motifs are found in key intermediates for the synthesis of various natural products. The α,β-unsaturated ketone moiety is a common feature in numerous biologically active compounds and their synthetic precursors. arkat-usa.orgnih.gov For instance, derivatives of similar α,β-unsaturated esters are utilized in the synthesis of salinosporamide A, a potent proteasome inhibitor. rsc.org

The application of related β,γ-unsaturated α-ketoesters in asymmetric catalysis has been a significant area of research. nih.gov These compounds serve as precursors for chiral cyclic molecules through various annulation reactions. nih.gov This suggests the potential of this compound to be employed in stereoselective syntheses, a critical aspect of modern natural product synthesis. Vicinal ketoesters, which share the feature of adjacent carbonyl groups, are key intermediates in the total synthesis of natural products like corynoxine and (+)-camptothecin. beilstein-journals.org

Building Block for Heterocyclic Scaffolds

The reactivity of this compound makes it a suitable building block for the construction of a variety of heterocyclic scaffolds. The α,β-unsaturated ketone system is a well-established precursor for the synthesis of numerous nitrogen-, oxygen-, and sulfur-containing heterocycles. arkat-usa.orgnih.gov

The reaction of the α,β-enone moiety with dinucleophiles is a powerful strategy for forming polycyclic ring systems. arkat-usa.org For example, reaction with hydrazines can yield pyrazolines, while reaction with hydroxylamine can lead to isoxazolines. These reactions proceed through a Michael addition followed by an intramolecular cyclization and dehydration sequence.

Potential Heterocyclic Systems from this compound:

| Dinucleophile | Resulting Heterocycle |

| Hydrazine (B178648) | Pyrazoline derivatives |

| Substituted Hydrazines | N-substituted pyrazolines |

| Hydroxylamine | Isoxazoline derivatives |

| Urea/Thiourea | Dihydropyrimidine/Dihydropyrimidine-thione derivatives |

| Amidines | Dihydropyrimidine derivatives |

The Feist-Benary furan synthesis, which involves the reaction of β-keto esters with α-halo ketones, provides a classic route to substituted furans. uwindsor.ca While not a direct application, it highlights the utility of the β-keto ester functionality in heterocyclic synthesis. Furthermore, α-amino-β-keto esters are valuable intermediates for a variety of heterocyclic compounds. beilstein-journals.org

Utility in the Construction of Multifunctional Compounds

The inherent functionality of this compound allows for its use in constructing more complex molecules with multiple functional groups. The α,β-unsaturated system can act as a Michael acceptor, allowing for the introduction of a wide range of substituents through conjugate addition. nih.gov This reaction is fundamental in the formation of many biologically active molecules.

The presence of both a ketone and an ester allows for selective manipulation. For instance, the ketone can be protected while the ester is reduced or hydrolyzed, or vice versa. This differential reactivity is a cornerstone of synthetic strategy, enabling the stepwise construction of multifunctional compounds.

The potential for this compound to participate in cycloaddition reactions, such as the Diels-Alder reaction, further underscores its utility. thieme-connect.de In such reactions, the α,β-unsaturated ester can act as a dienophile, reacting with a diene to form a six-membered ring with multiple stereocenters and functional groups. The use of related α-diazo-β-oxo esters in rhodium-catalyzed reactions to form cyclic thiocarbonyl ylides demonstrates the potential for complex transformations leading to highly functionalized cyclic systems. researchgate.net

Future Research Directions and Unexplored Reactivity

Development of Novel Synthetic Routes with Enhanced Efficiency

The future synthesis of 5-Ethoxy-2-methylidene-5-oxopentanoate will likely focus on developing efficient and sustainable methodologies. Current synthetic strategies for structurally related α,β-unsaturated esters often rely on classical olefination reactions. Future research could pivot towards more atom-economical and environmentally benign approaches. The development of catalytic routes that minimize waste and maximize yield will be paramount. A comparative table of potential synthetic methodologies is presented below.

| Synthetic Approach | Potential Catalyst/Reagent | Expected Advantages | Key Challenges |

| Wittig-type Olefination | Phosphonium (B103445) ylides | Well-established, reliable | Stoichiometric phosphine (B1218219) oxide waste |

| Horner-Wadsworth-Emmons | Phosphonate (B1237965) carbanions | High (E)-selectivity, easy purification | Requires strong base |

| Baylis-Hillman Reaction | Tertiary amines or phosphines | Atom-economical, multifunctional products | Often slow reaction rates |

| Metathesis | Grubbs or Schrock catalysts | High functional group tolerance | Catalyst cost and sensitivity |

Exploration of Unconventional Reactivity Modes

The reactivity of this compound is predicted to be rich and varied due to its combination of functional groups. Beyond the expected Michael additions to the α,β-unsaturated system and standard ester chemistry, future research should delve into less conventional transformations. Investigating its behavior under photochemical, electrochemical, or high-pressure conditions could reveal novel reaction pathways. The exploration of its potential as a diene or dienophile in cycloaddition reactions, or as a substrate for radical-mediated processes, could significantly expand its synthetic utility.

Integration into Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning. Future research should prioritize the integration of this compound synthesis and transformations into continuous flow systems. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. The development of immobilized catalysts or reagents compatible with flow reactors would represent a significant step towards a more sustainable production and utilization of this compound.

Design of Next-Generation Catalytic Systems

The development of bespoke catalytic systems will be crucial for unlocking the full potential of this compound. Future research should focus on designing catalysts that can selectively activate specific bonds or functional groups within the molecule. This could involve the use of transition metal catalysts for cross-coupling reactions, organocatalysts for asymmetric transformations, or even biocatalytic approaches for highly selective modifications. The goal will be to create a toolbox of catalytic methods that allow for precise and predictable chemical modifications.

Advanced Computational Modeling for Predictive Chemistry

In silico studies will be a powerful tool in guiding the experimental exploration of this compound. Advanced computational modeling, such as Density Functional Theory (DFT), can be employed to predict its geometric and electronic structure, spectroscopic properties, and reactivity. These theoretical insights can help in designing more efficient synthetic routes, predicting the outcomes of unknown reactions, and understanding the mechanisms of observed transformations. This predictive power will accelerate the pace of discovery and reduce the experimental overhead associated with exploring this novel chemical space.

Conclusion

Summary of Key Research Findings and Methodologies

A direct investigation into the existing body of scientific work reveals a notable absence of studies focused specifically on 5-Ethoxy-2-methylidene-5-oxopentanoate. Searches for its synthesis, spectroscopic data, physical properties, and applications have not yielded any specific results.

However, the structure of the molecule allows for informed speculation on potential synthetic routes and research directions. The compound is an ester derivative of a substituted pentenoic acid, featuring a terminal methylidene (or methylene) group and an ethoxy group. This structure is reminiscent of derivatives of itaconic acid (2-methylidenebutanedioic acid), a well-known bio-based platform chemical. rsc.orgresearchgate.netalfa-chemistry.commdpi.com Research on itaconic acid and its monoesters provides a valuable framework for hypothesizing the synthesis and reactivity of this compound. acs.org

A plausible synthetic approach could involve the Baylis-Hillman reaction. This reaction is a powerful tool for forming carbon-carbon bonds, typically between an activated alkene and an electrophile. wikipedia.orgnih.govscispace.com A particularly relevant study describes the Baylis-Hillman reaction of ethyl acrylate (B77674) with ethyl 2-methylene-5-oxopentanoate, a close structural analog to the compound of interest. researchgate.net This suggests that a similar methodology could be adapted to synthesize this compound.

Broader Implications for Organic Synthesis and Chemical Science

The potential synthesis and study of this compound could have several important implications for the fields of organic synthesis and polymer chemistry.

As a multifunctional monomer, this compound could be a valuable building block in the creation of novel polymers. The presence of the methylidene group offers a site for polymerization, while the ethoxycarbonyl group can be further modified, allowing for the introduction of various functionalities into a polymer chain. This could lead to the development of new materials with tailored properties for a range of applications. The extensive research into itaconic acid-based polymers highlights the potential for developing bio-based and biodegradable materials. rsc.orgmdpi.com

Furthermore, the synthesis of this compound and its derivatives would contribute to the expanding toolbox of organic chemists. The development of new synthetic methodologies is crucial for accessing novel molecular architectures and advancing the synthesis of complex target molecules. The exploration of reactions such as the Baylis-Hillman reaction in the context of this specific substrate could uncover new reactivity patterns and catalytic systems. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.